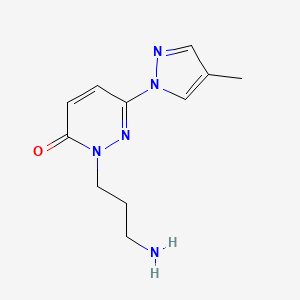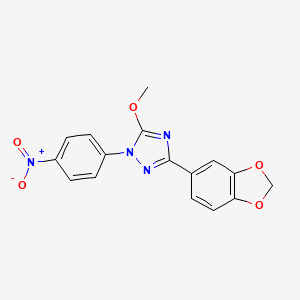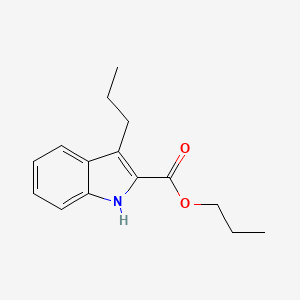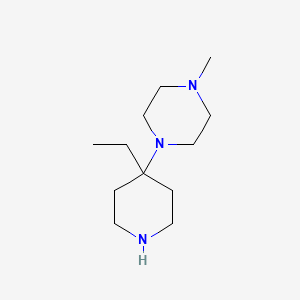
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one
Descripción general
Descripción
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one, commonly referred to as 2-AP-6-MP, is a heterocyclic organic compound that has been studied for its potential applications in medicinal chemistry. It is part of a group of compounds known as pyridazinones, which have been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects.
Aplicaciones Científicas De Investigación
Green One Pot Solvent-Free Synthesis
This compound is part of a broader class of chemicals involved in the green, solvent-free synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines. The process benefits from the absence of solvent, emphasizing environmental friendliness and efficiency in producing heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals (H. Al-Matar et al., 2010).
Novel Synthesis Approaches
Researchers have synthesized derivatives including 6-amino-4-aryl-5-cyano-3-(pyridin-2-ylthiomethyl)-2,4-dihydropyran[2,3-c]pyrazoles using substituted 3-hydroxypyrazoles. This approach showcases the versatility of pyrazole derivatives in synthesizing compounds with potential chemical and pharmacological activities (L. A. Rodinovskaya et al., 2003).
Chemical Properties and Reactions
The chemical reactions involving methyl 2,4-dioxo-4-phenylbutanoate and methyl 2,4-dioxopentanoate with aromatic aldehydes and propane-1,2-diamine highlight the compound's role in producing pyrrol-2-ones and its derivatives. These reactions offer insights into the compound's reactivity and potential for creating bioactive molecules (V. L. Gein et al., 2010).
Recyclization Studies
Investigations into the recyclization of 2-(3,6-diaryl-2,5-dihydropyridazin-4-yl)-1H-benzimidazoles to pyrazole derivatives underline the compound's utility in exploring new chemical pathways and understanding the mechanisms of ring transformations (I. B. Dzvinchuk et al., 2008).
Heterocyclic Diazonium Salts Synthesis
The synthesis of pyrazolo[4,3-c]pyridazines and pyrazolo[4,3-c]pyrazoles from diazotised 4-amino-1,5-dimethyl-2-phenylpyrazol-3(2H)-one demonstrates the compound's role in heterocyclic chemistry, contributing to the development of new molecules with potential applications in materials science and pharmaceuticals (M. H. Elnagdi et al., 1982).
Propiedades
IUPAC Name |
2-(3-aminopropyl)-6-(4-methylpyrazol-1-yl)pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-9-7-13-16(8-9)10-3-4-11(17)15(14-10)6-2-5-12/h3-4,7-8H,2,5-6,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKGVWUDYORCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=NN(C(=O)C=C2)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-aminopropyl)-6-(4-methyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-({[(1-Methyl-1H-pyrazol-5-yl)carbonyl]amino}methyl)-2-thiophenecarboxylic acid](/img/structure/B1484401.png)


![1-[(1-Hydroxycyclobutyl)methyl]pyrrolidin-3-ol](/img/structure/B1484404.png)


![S-[2-(4-Quinolin-2-ylpiperazin-1-yl)ethyl] ethanethioate](/img/structure/B1484407.png)
![(3AR,4R,9S,9aS,9bR)-9-(methoxymethoxy)-2,2-dimethyloctahydro[1,3]dioxolo[4,5-g]indolizin-4-ol](/img/structure/B1484410.png)
![4-Chloro-N-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1484411.png)

![2-{[(2,2,2-Trifluoroacetyl)amino]methyl}benzenesulfonyl chloride](/img/structure/B1484414.png)
![7-Ethyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B1484415.png)
